

Application Notes and Protocols for the Analysis of Nitrovin (Difurazon)

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Compound of Interest		
Compound Name:	Nitrovin	
Cat. No.:	B010494	Get Quote

Introduction

Nitrovin, also known as Difurazon, is a nitrofuran antibacterial drug that has been used as a feed additive for growth promotion in livestock. Due to concerns about the potential carcinogenicity of its residues, the use of **Nitrovin** in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for its illegal use and ensure food safety. These application notes provide detailed protocols for the determination of **Nitrovin** in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Nitrovin Hydrochloride

Property	- Value	Reference
CAS Number	2315-20-0	[1][2]
Molecular Formula	C14H12N6O6.CIH	[1][2]
Molecular Weight	396.0585 g/mol	[1][2]
IUPAC Name	2-[1,5-bis(5-nitrofuran-2- yl)penta-1,4-dien-3- ylideneamino]guanidine;hydroc hloride	[1][2]



High-Performance Liquid Chromatography (HPLC-UV) Method for Nitrovin in Animal Feed and Tissues

This method is suitable for the quantitative determination of **Nitrovin** in medicated animal feeds and for residue analysis in animal tissues.

Experimental Protocol

- 1. Sample Preparation (Animal Feed)[3]
- Weigh a representative sample of the ground animal feed.
- Extract the sample with a solvent mixture of dichloromethane, methanol, and ammonia solution.
- Agitate the mixture thoroughly to ensure complete extraction of Nitrovin.
- Centrifuge the mixture and collect the supernatant.
- Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
- 2. Sample Preparation (Animal Tissues Muscle, Fat, Kidney, Liver, Plasma)[4][5][6]
- Homogenize 2.0 ± 0.02 g of tissue sample.
- Add a suitable volume of extraction solvent (e.g., a mixture of acetonitrile and water).
- Vortex and sonicate the sample to ensure thorough extraction.
- Centrifuge the sample to separate the solid and liquid phases.
- Collect the supernatant and proceed with cleanup if necessary (e.g., Solid-Phase Extraction).
- Evaporate the solvent from the final extract and reconstitute in the mobile phase.
- 3. HPLC-UV Conditions



- Column: Cyano-column or a reverse-phase C18 column (e.g., Newcrom R1).[3][7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass
 Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[7]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detector set at an appropriate wavelength for Nitrovin (e.g., 365 nm).[8]

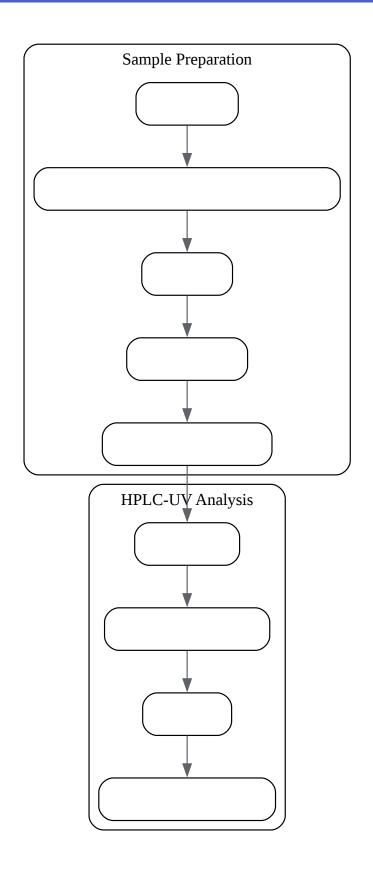
• Injection Volume: 20 μL.

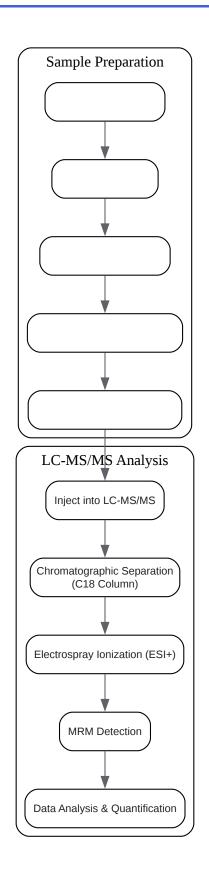
Quantitative Data for HPLC-UV Method

Matrix	LOD	Recovery (%)	Reference
Chicken Tissues (muscle, fat, kidney, liver) and Plasma	0.1 ng/g or ng/mL	71.1 - 85.7	[4][5][6]

Experimental Workflow for HPLC-UV Analysis







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